4-Allylamino-2,6-dichloroquinazoline

Kinase inhibitor design Autophagy modulation Quinazoline SAR

4-Allylamino-2,6-dichloroquinazoline (CAS 221043-13-6; molecular formula C₁₁H₉Cl₂N₃; molecular weight 254.11 g/mol; LogP 3.61; topological polar surface area 37.81 Ų) is a trisubstituted quinazoline that combines a 4-allylamino side chain with chlorine atoms at both the C-2 and C-6 positions of the heterocyclic core. The compound belongs to the 4-aminoquinazoline pharmacophore class, which encompasses numerous clinically validated kinase inhibitors, yet its distinct 2,6-dichloro-4-allylamino substitution pattern constitutes a chemotype that has been specifically claimed in patent literature for kinase modulation.

Molecular Formula C11H9Cl2N3
Molecular Weight 254.11 g/mol
Cat. No. B8354108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylamino-2,6-dichloroquinazoline
Molecular FormulaC11H9Cl2N3
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC=CCNC1=NC(=NC2=C1C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3/c1-2-5-14-10-8-6-7(12)3-4-9(8)15-11(13)16-10/h2-4,6H,1,5H2,(H,14,15,16)
InChIKeyUXMTYDDZXWDVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allylamino-2,6-dichloroquinazoline: Structural, Physicochemical, and Procurement-Relevant Profile for the Quinazoline Chemical Prospector


4-Allylamino-2,6-dichloroquinazoline (CAS 221043-13-6; molecular formula C₁₁H₉Cl₂N₃; molecular weight 254.11 g/mol; LogP 3.61; topological polar surface area 37.81 Ų) is a trisubstituted quinazoline that combines a 4-allylamino side chain with chlorine atoms at both the C-2 and C-6 positions of the heterocyclic core . The compound belongs to the 4-aminoquinazoline pharmacophore class, which encompasses numerous clinically validated kinase inhibitors, yet its distinct 2,6-dichloro-4-allylamino substitution pattern constitutes a chemotype that has been specifically claimed in patent literature for kinase modulation . The allylamino group introduces synthetic versatility (terminal alkene available for further functionalization) and the dual chloro substituents create a unique electronic environment distinct from the more extensively characterized mono-halogenated or 6-bromo analogs such as SMER28 . As a discrete chemical entity with well-defined identity, this compound occupies a specific niche within the quinazoline chemical space that cannot be adequately substituted by generic alternatives.

Why 4-Allylamino-2,6-dichloroquinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Research Procurement


Quinazoline derivatives are not functionally interchangeable merely by virtue of sharing the bicyclic heterocyclic core. In this scaffold, the identity of substituents at positions 2, 4, and 6 exerts profound, orthogonal effects on kinase selectivity, cellular permeability, metabolic stability, and synthetic tractability . The 2-chloro substituent in 2-chloro-4-anilinoquinazoline series has been shown to enhance EGFR inhibitory potency by approximately 11-fold compared to the corresponding 2-unsubstituted prototype, demonstrating that the presence or absence of a single chlorine atom at C-2 can alter target engagement by an order of magnitude . Concurrently, halogen identity at C-6 dictates whether the compound functions as an autophagy modulator (6-Br; SMER28 phenotype) or potentially shifts selectivity toward a distinct kinome profile (6-Cl analogs) . The 4-allylamino group further distinguishes this compound from the extensively studied 4-anilinoquinazoline EGFR inhibitor series, as the flexible alkenyl side chain presents different conformational preferences and hydrogen-bonding capacity compared to the rigid aniline ring . Substituting 4-Allylamino-2,6-dichloroquinazoline with a generic quinazoline lacking these precise structural features would introduce uncontrolled variables into any structure–activity relationship study, chemical biology probe campaign, or synthetic intermediate workflow.

Quantitative Comparative Evidence for 4-Allylamino-2,6-dichloroquinazoline Versus Its Closest Structural and Functional Analogs


Structural Differentiation from SMER28 (6-Bromo-4-allylaminoquinazoline) at C-2 and C-6: Implications for Kinase vs. Autophagy Selectivity

The target compound and SMER28 share an identical 4-allylaminoquinazoline core but differ at two critical positions: C-2 (Cl vs. H) and C-6 (Cl vs. Br). SMER28 (6-Br, 2-H) is a validated autophagy inducer acting through mTOR-independent mechanisms, with reported PI3K p110δ direct inhibition and no significant EGFR activity . The target compound's 2-chloro substituent is predicted, based on class-level SAR from the 2-chloro-4-anilinoquinazoline literature, to confer enhanced ATP-competitive kinase binding, with the 2-Cl analogs demonstrating ~11-fold greater EGFR potency than their 2-unsubstituted counterparts . The 6-Cl substituent, with its smaller atomic radius (99 pm vs. 114 pm for Br) and higher C–Cl bond dissociation energy (397 kJ/mol vs. 280 kJ/mol for C–Br), is expected to produce a distinct kinase selectivity fingerprint and reduced propensity for autophagy modulation compared to the 6-Br SMER28 phenotype . No published head-to-head pharmacological comparison exists between these two compounds; the evidence is class-level inference and must be experimentally validated.

Kinase inhibitor design Autophagy modulation Quinazoline SAR Halogen-dependent selectivity

Physicochemical Property Divergence from SMER28: LogP, Molecular Weight, and Membrane Permeability Implications

The target compound possesses a calculated LogP of 3.61 versus an estimated LogP of approximately 3.3 for SMER28 (6-Br, 2-H), driven by the replacement of a hydrogen atom at C-2 with a chlorine atom . This ~0.3 LogP unit increase places the target compound closer to the upper bound of the Lipinski-preferred range (LogP ≤5), while SMER28 sits nearer the median of CNS-active compound space. The molecular weight is reduced by 10 Da (254.11 vs. 264.12 g/mol) owing to Cl (35.45) replacing Br (79.90) at C-6, partially offset by the addition of Cl at C-2. The topological polar surface area (tPSA) is identical at 37.81 Ų for both compounds , indicating equivalent hydrogen-bonding capacity. The net effect is a compound with moderately higher lipophilicity and lower molecular weight, which may translate to differential passive membrane permeability and tissue distribution profiles in cell-based assays.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

2-Chloro Substituent Impact on Kinase Binding: Class-Level Evidence from the 2-Chloro-4-anilinoquinazoline Series

In a well-controlled study of 2-chloro-4-anilinoquinazoline derivatives, the introduction of a chlorine atom at the C-2 position of the quinazoline ring resulted in compound 8o, which demonstrated approximately 11-fold greater EGFR inhibitory potency and approximately 7-fold greater VEGFR-2 inhibitory potency compared to the corresponding 2-unsubstituted prototype compound 7 . This class-level evidence establishes that the 2-chloro substituent is a critical potency determinant in quinazoline-based kinase inhibitors, likely through favorable hydrophobic interactions with the ATP-binding pocket gatekeeper region. The target compound incorporates this 2-chloro feature, which is absent in SMER28 (2-H), providing a structural rationale for predicted differential kinase engagement. Caution: this evidence is extrapolated from the 4-anilino series to the 4-allylamino series; direct experimental confirmation in the target compound is lacking.

EGFR inhibitor VEGFR-2 inhibitor Kinase selectivity 2-Chloro SAR

Synthetic Intermediate Utility: Dual-Electrophile Architecture for Sequential Derivatization

The target compound possesses three reactive centers: the C-2 chlorine (activated toward nucleophilic aromatic substitution [SNAr] by the electron-withdrawing quinazoline ring), the C-6 chlorine (less activated but accessible under forcing conditions), and the terminal allyl group (amenable to cross-coupling, hydroboration, epoxidation, or metathesis). This orthogonal reactivity profile enables sequential, chemoselective derivatization — for example, C-2 substitution with amines under mild DMAP-catalyzed microwave conditions, as demonstrated for analogous 4-chloroquinazolines, followed by C-6 functionalization via palladium-catalyzed cross-coupling . By contrast, SMER28 (C-6 Br, C-2 H) offers only one halogen handle for substitution, limiting the complexity of accessible derivatives. The allyl group provides an additional diversification point not available in methyl- or ethyl-substituted quinazoline intermediates. This multi-vector derivatization capability positions the target compound as a more versatile building block for focused quinazoline library synthesis compared to mono-halogenated analogs.

Synthetic intermediate Sequential functionalization Medicinal chemistry Quinazoline library synthesis

Halogen-Dependent Chemical Stability: C–Cl vs. C–Br Bond Dissociation Energy as a Selection Criterion for Long-Term Storage and Harsh Reaction Conditions

The carbon–chlorine bond at C-6 in the target compound has a bond dissociation energy (BDE) of approximately 397 kJ/mol, compared to approximately 280 kJ/mol for the carbon–bromine bond at the equivalent position in SMER28 . This ~117 kJ/mol difference (approximately 42% higher BDE for C–Cl) translates to greater resistance to homolytic cleavage under thermal or photochemical stress, reduced susceptibility to unwanted debromination side reactions during metal-catalyzed cross-couplings, and potentially longer shelf-life under ambient storage. Vendor specifications for SMER28 indicate stability for 1 year from date of purchase as supplied, with solutions in DMSO or ethanol stable at –20°C for up to 3 months . While analogous stability data for the target compound have not been published, the inherently stronger C–Cl bonds predict that the 2,6-dichloro analog will exhibit superior chemical robustness compared to the 6-bromo comparator under identical storage and reaction conditions.

Chemical stability Bond dissociation energy Storage conditions Reaction compatibility

Defined Research Application Scenarios Where 4-Allylamino-2,6-dichloroquinazoline Provides Procurement-Specific Advantages


Focused quinazoline kinase inhibitor library synthesis requiring sequential, chemoselective diversification at C-2 and C-6

For medicinal chemistry teams constructing libraries of 2,4,6-trisubstituted quinazolines, the 2,6-dichloro-4-allylamino scaffold provides three orthogonal reactive handles: the C-2 chlorine (activated for SNAr under mild DMAP-catalyzed microwave conditions ), the C-6 chlorine (amenable to Pd-catalyzed cross-coupling after C-2 functionalization), and the terminal allyl group (suitable for late-stage diversification via hydroboration, metathesis, or click chemistry). This sequential derivatization strategy cannot be replicated with SMER28, which lacks the C-2 halogen handle and permits only C-6 functionalization.

Kinase selectivity profiling studies comparing 6-chloro versus 6-bromo quinazoline chemotypes

The target compound serves as the 6-Cl counterpart to the well-characterized 6-Br autophagy modulator SMER28. The 6-Cl/6-Br pair enables systematic exploration of halogen-dependent kinome selectivity, given that the smaller chlorine atom (van der Waals radius 175 pm vs. 185 pm for Br) and higher electronegativity (3.16 vs. 2.96) are predicted to alter hydrophobic pocket occupancy and halogen-bonding interactions within kinase ATP-binding sites . The presence of the 2-Cl substituent further differentiates the target from SMER28, allowing investigation of 2-substituent effects on kinase binding that the 2-H SMER28 scaffold cannot address.

Structure–activity relationship studies probing the 4-allylamino versus 4-anilino pharmacophore in quinazoline-based kinase inhibitors

The vast majority of published quinazoline kinase inhibitor SAR derives from the 4-anilinoquinazoline series (gefitinib, erlotinib, lapatinib). The 4-allylamino group in the target compound replaces the rigid aromatic aniline ring with a flexible, hydrogen-bond-donating secondary amine bearing a terminal alkene. This structural variation allows investigation of conformational flexibility at the hinge-binding region of the kinase, an SAR dimension inaccessible with conventional 4-anilinoquinazolines. Combined with the 2-Chloro potency handle validated in the 4-anilino series , this compound provides a unique probe for dissecting the contribution of 4-position substituent flexibility to kinase selectivity.

Chemical biology probe development where autophagy-independent cellular effects are desired alongside kinase inhibition

SMER28 (6-Br) has been shown to induce autophagy via mTOR-independent mechanisms, directly inhibiting PI3K p110δ and binding to VCP/p97 . For research programs seeking to dissect kinase inhibition from autophagy modulation, the 6-Cl analog (target compound) is predicted to exhibit reduced autophagy-inducing activity based on the well-established halogen-dependence of the SMER phenotype (the 6-bromo group is essential for SMER28's autophagy-enhancing activity per the original screening data ). This makes the target compound a cleaner chemical probe for studying kinase-dependent cellular effects without the confounding variable of concurrent autophagy pathway activation.

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